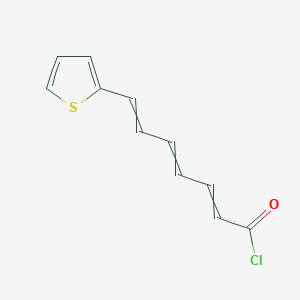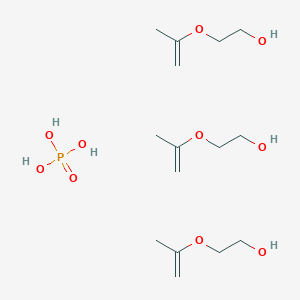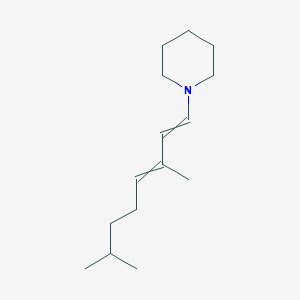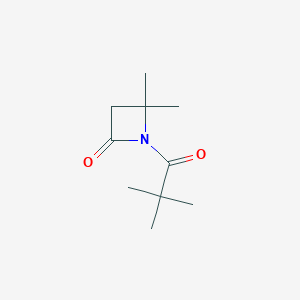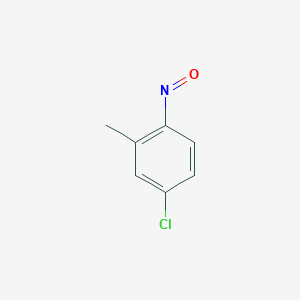
4-Chloro-2-methyl-1-nitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-1-nitrosobenzene is an aromatic compound belonging to the family of nitrosoaromatic compounds It is characterized by the presence of a nitroso group (-NO) attached to a benzene ring substituted with a chlorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-nitrosobenzene can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of 4-Chloro-2-methyl-1-nitrobenzene using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.
Oxidation of Amino Precursors: Another approach is the oxidation of 4-Chloro-2-methyl-1-aminobenzene using oxidizing agents like peroxyacetic acid or hydrogen peroxide.
Direct Nitrosation: The direct nitrosation of 4-Chloro-2-methyl-1-aminobenzene using nitrosyl chloride (NOCl) or sodium nitrite in acidic conditions can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction or oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-1-nitrosobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, peroxyacetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, iron powder, tin chloride.
Substitution Reagents: Halogens (e.g., bromine, iodine), alkylating agents (e.g., methyl iodide), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-Chloro-2-methyl-1-nitrobenzene.
Reduction: 4-Chloro-2-methyl-1-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Chloro-2-methyl-1-nitrosobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-1-nitrosobenzene involves its interaction with molecular targets through its nitroso group. The nitroso group can undergo redox reactions, forming reactive intermediates that can interact with cellular components. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting cellular pathways and functions .
Comparaison Avec Des Composés Similaires
4-Chloro-2-methyl-1-nitrosobenzene can be compared with other similar compounds such as:
4-Chloro-2-methyl-1-nitrobenzene: Differing by the presence of a nitro group instead of a nitroso group, this compound is more stable and less reactive.
4-Chloro-2-methyl-1-aminobenzene: This compound has an amino group instead of a nitroso group, making it more nucleophilic and reactive towards electrophiles.
4-Chloro-2-methyl-1-hydroxybenzene: Featuring a hydroxyl group, this compound exhibits different reactivity and solubility properties compared to the nitroso derivative.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.
Propriétés
Numéro CAS |
65063-95-8 |
|---|---|
Formule moléculaire |
C7H6ClNO |
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
4-chloro-2-methyl-1-nitrosobenzene |
InChI |
InChI=1S/C7H6ClNO/c1-5-4-6(8)2-3-7(5)9-10/h2-4H,1H3 |
Clé InChI |
CRAUKSAFHZLYKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
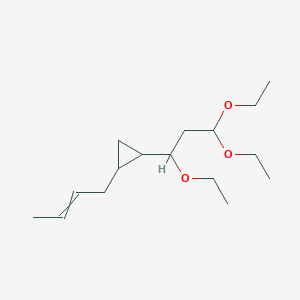
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
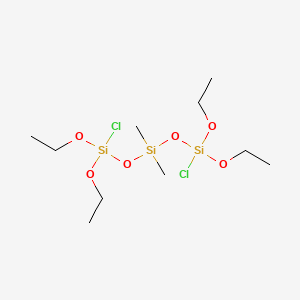


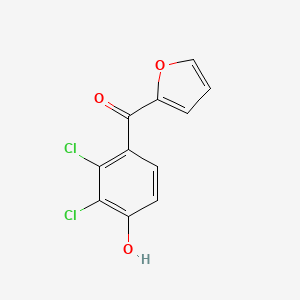
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
